molecular formula C19H35N2NaO3 B13770637 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt CAS No. 61901-02-8

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt

Cat. No.: B13770637
CAS No.: 61901-02-8
M. Wt: 362.5 g/mol
InChI Key: WMHNQWNEMSMZOX-UHFFFAOYSA-M
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Description

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is a synthetic compound that belongs to the class of imidazolines. It is characterized by the presence of a carboxyethoxyethyl group, an undecyl chain, and an imidazoline ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt typically involves the reaction of undecylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the imidazoline ring. The final step involves the introduction of the sodium salt by reacting the imidazoline with sodium hydroxide. The reaction conditions generally include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification steps: Including filtration, crystallization, and drying to obtain the pure sodium salt form

Chemical Reactions Analysis

Types of Reactions

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can lead to the formation of amines

    Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Like lithium aluminum hydride or sodium borohydride

    Solvents: Polar solvents like water, ethanol, or acetonitrile

Major Products

    Oxidation: Produces carboxylic acids and other oxidized derivatives

    Reduction: Leads to the formation of primary or secondary amines

    Substitution: Results in various substituted imidazolines depending on the nucleophile used

Scientific Research Applications

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions

    Biology: Employed in the study of cell membranes and as a component in buffer solutions

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent

    Industry: Utilized in the formulation of detergents, cleaners, and personal care products

Mechanism of Action

The mechanism of action of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. It can also interact with proteins, affecting their structure and activity. The molecular targets include:

    Lipid bilayers: Disrupting membrane integrity

    Proteins: Modifying protein conformation and function

Comparison with Similar Compounds

Similar Compounds

  • 1-(Carboxymethoxyethyl)-2-undecyl-2-imidazoline sodium salt
  • 1-(Carboxyethoxyethyl)-2-dodecyl-2-imidazoline sodium salt
  • 1-(Carboxyethoxyethyl)-2-decyl-2-imidazoline sodium salt

Uniqueness

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds, it offers:

  • Enhanced surfactant properties : Due to the optimal chain length
  • Greater stability : In various pH and temperature conditions
  • Versatility : In a wide range of applications from industrial to biomedical fields

Properties

CAS No.

61901-02-8

Molecular Formula

C19H35N2NaO3

Molecular Weight

362.5 g/mol

IUPAC Name

sodium;3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate

InChI

InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23;/h2-17H2,1H3,(H,22,23);/q;+1/p-1

InChI Key

WMHNQWNEMSMZOX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Origin of Product

United States

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